molecular formula C11H11N5 B14448126 1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 78564-50-8

1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B14448126
CAS No.: 78564-50-8
M. Wt: 213.24 g/mol
InChI Key: JOFVMQNMOWGHJL-UHFFFAOYSA-N
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Description

1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with azide and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2-azidobenzaldehyde with 3,5-dimethylpyrazole. The reaction is carried out under mild conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the azide group, which can be explosive under certain conditions .

Mechanism of Action

The mechanism of action of 1-(2-Azidophenyl)-3,5-dimethyl-1H-pyrazole largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved in these reactions include the formation of a transition state where the azide and alkyne groups align to form the triazole ring .

Properties

CAS No.

78564-50-8

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

1-(2-azidophenyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C11H11N5/c1-8-7-9(2)16(14-8)11-6-4-3-5-10(11)13-15-12/h3-7H,1-2H3

InChI Key

JOFVMQNMOWGHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2N=[N+]=[N-])C

Origin of Product

United States

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